molecular formula C33H35FN2O5 B1666116 Atorvastatin CAS No. 110862-48-1

Atorvastatin

Numéro de catalogue B1666116
Numéro CAS: 110862-48-1
Poids moléculaire: 558.6 g/mol
Clé InChI: XUKUURHRXDUEBC-SVBPBHIXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Atorvastatin is a medication used to lower cholesterol and triglyceride levels to help prevent heart disease, angina (chest pain), strokes, and heart attacks . It belongs to a class of medications called HMG-CoA reductase inhibitors (statins) and works by slowing the production of cholesterol in the body .


Synthesis Analysis

Atorvastatin synthesis involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing the optically active side chain of atorvastatin .


Molecular Structure Analysis

Atorvastatin’s molecular structure has been studied extensively. It is known that Atorvastatin exhibits polymorphism, meaning it can exist in multiple crystalline forms . The type of solvent present in the crystal lattice of the solvates is identified by GC-MS analysis .


Chemical Reactions Analysis

Atorvastatin has been found to degrade under acid and basic conditions . The rate constant (k) for degradation in acid medium was 1.88 × 10 −2 s −1 (first order), while for basic medium k = 2.35 × 10 −4 mol L −1 s −1 (zero order), demonstrating a lower stability of the drug within acid mediums .


Physical And Chemical Properties Analysis

Atorvastatin is a white crystalline powder with a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46, presenting a fusion between 159.2 °C and 160.7 °C .

Applications De Recherche Scientifique

Treatment of Hyperlipidemia

Atorvastatin, a statin that belongs to HMG-CoA reductase inhibitors, is primarily used for the prevention of hyperlipidemia, particularly for individuals at higher risk of developing heart disease . Hyperlipidemia is a condition characterized by remarkably higher levels of very-low-density lipoproteins, low-density lipoproteins, intermediate-density lipoprotein, triglycerides, and cholesterol in blood circulation .

Nanoformulations in Hyperlipidemia Therapy

Recent advancements have seen the development of nanoparticle drug carriers for statins, including Atorvastatin, in the therapy of hyperlipidemia . These nanoformulations have shown promising results in enhancing the effectiveness of statins .

Cancer Therapy

Atorvastatin has shown considerable potential in cancer treatment . It might affect the proliferation, migration, and survival of cancer cells . Numerous studies have been conducted to precisely unveil the antitumor effects of Atorvastatin and its associated pathways .

Combination Therapy in Cancer Treatment

Research has shown that the combination of Atorvastatin with other compounds, such as flavonoids, can enhance the ability to reduce viability and induce apoptosis in studied cancer cells compared to single compounds .

Treatment of Small-Cell Lung Cancer (SCLC)

In patients with SCLC and hyperlipidemia, the use of Atorvastatin in conjunction with first-line standard treatment has been shown to extend the median progression-free survival (mPFS) .

Effects on Plasma Levels of Certain Biomarkers

Long-term intervention with Atorvastatin has been shown to affect the plasma levels of certain biomarkers, such as Endothelin-1 (ET-1), Neutrophil Elastase (NE), and Interleukin-6 (IL-6) .

Safety And Hazards

While statins like Atorvastatin are highly effective and safe for most people, they have been linked to muscle pain, digestive problems, and mental fuzziness in some people . Rarely, they may cause liver damage .

Propriétés

IUPAC Name

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKUURHRXDUEBC-KAYWLYCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029868, DTXSID60274003
Record name Atorvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atorvastatin (Relative Stereo)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atorvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble
Record name Atorvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation., In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL; Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s)., Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk., Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ..., 3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations., Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases.
Record name Atorvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ATORVASTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Atorvastatin

CAS RN

134523-00-5, 110862-48-1
Record name Atorvastatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134523-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atorvastatin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134523005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atorvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atorvastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atorvastatin (Relative Stereo)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-1-heptanoic acid, 2-(4-fluorophenyl)-Ã?,d-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-, [R-(R,R)]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATORVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0JWA85V8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATORVASTATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7039
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Atorvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

159.1 - 190.6 °C
Record name Atorvastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atorvastatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atorvastatin
Reactant of Route 2
Atorvastatin
Reactant of Route 3
Atorvastatin
Reactant of Route 4
Atorvastatin
Reactant of Route 5
Reactant of Route 5
Atorvastatin
Reactant of Route 6
Atorvastatin

Q & A

Q1: What is the primary mechanism of action of atorvastatin?

A1: Atorvastatin is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , , ] By inhibiting HMG-CoA reductase, atorvastatin reduces the production of mevalonate, a precursor to cholesterol. This leads to a decrease in intracellular cholesterol levels, which in turn, upregulates the expression of LDL receptors on the surface of hepatocytes. The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, effectively lowering plasma LDL-cholesterol levels. [, , ]

Q2: Beyond its lipid-lowering effects, what other downstream effects does atorvastatin exert?

A2: Atorvastatin exhibits pleiotropic effects, influencing various cellular processes beyond cholesterol reduction. These include:

  • Anti-inflammatory effects: Atorvastatin has been shown to reduce the levels of inflammatory markers like C-reactive protein (CRP), interleukin-6 (IL-6), and matrix metalloproteinase-9 (MMP-9). [, , , ] This anti-inflammatory action may contribute to its beneficial effects on cardiovascular health.
  • Improvement in endothelial function: Studies suggest that atorvastatin improves endothelial function, potentially by increasing nitric oxide (NO) bioavailability and reducing oxidative stress. [, ] Enhanced endothelial function is crucial for maintaining vascular health and preventing atherosclerosis.
  • Plaque stabilization and regression: Atorvastatin has been associated with plaque stabilization and even regression in some studies. [, ] By reducing inflammation and improving endothelial function, atorvastatin may contribute to a less thrombogenic plaque phenotype.
  • Effects on bone metabolism: Research suggests that atorvastatin may influence bone metabolism, potentially by modulating osteopontin expression and influencing the balance between bone formation and resorption. [, ]

Q3: What is the molecular formula and weight of atorvastatin?

A3: Atorvastatin's molecular formula is C33H35FN2O5, and its molecular weight is 558.64 g/mol. []

Q4: Is there any spectroscopic data available for atorvastatin?

A4: While the provided research doesn't explicitly include spectroscopic data for atorvastatin, various analytical techniques are employed for its characterization and quantification. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method used for the analysis of atorvastatin and its metabolites in biological samples. [, , ]

Q5: What is known about the stability of atorvastatin under various conditions?

A5: Atorvastatin calcium can exist in both amorphous and crystalline forms. The amorphous form demonstrates higher solubility compared to its crystalline counterparts (Form I, Form II, Form III, Form IV). [] This difference in solubility can significantly impact the bioavailability of atorvastatin, highlighting the importance of formulation strategies. []

Q6: How is atorvastatin formulated to enhance its stability, solubility, or bioavailability?

A6: Various formulation strategies are employed to optimize atorvastatin's delivery and therapeutic efficacy:

  • Amorphous form: Utilizing atorvastatin calcium in its amorphous form enhances its solubility and dissolution rate, thereby improving bioavailability. []
  • Salt formation: Atorvastatin is commonly formulated as a calcium salt to improve its aqueous solubility, a critical factor for oral absorption. []
  • Microemulsion drug delivery systems: Microemulsions have shown promise in enhancing the intestinal permeability and absorption of atorvastatin. [] This approach could offer an alternative to traditional oral formulations for improved bioavailability.
  • Transdermal administration: Researchers have explored transdermal delivery of atorvastatin prodrugs as a means to achieve sustained controlled release and potentially bypass limitations associated with oral administration. []

Q7: What is the impact of atorvastatin on circulating endothelial progenitor cells (EPCs)?

A7: High-dose atorvastatin reloading before percutaneous coronary intervention (PCI) has been shown to increase the number of circulating EPCs in patients with stable angina pectoris. [] This increase in EPCs, particularly those in early differentiation stages, suggests a potential role of atorvastatin in promoting vascular repair and improving endothelial function.

Q8: How does atorvastatin affect inflammatory cytokine expression in patients undergoing PCI?

A8: High-dose atorvastatin reloading before PCI has been associated with reduced postoperative levels of inflammatory cytokines like soluble intercellular adhesion molecule 1 (sICAM-1) and high-sensitivity CRP (hs-CRP). [] This anti-inflammatory effect may contribute to a more favorable post-procedural environment and potentially reduce the risk of complications.

Q9: Has atorvastatin shown any antifungal activity in research settings?

A10: Interestingly, in vitro studies have demonstrated that atorvastatin inhibits the growth of Candida albicans, a common fungal pathogen. [] Atorvastatin's antifungal activity was further supported by in vivo experiments using Galleria mellonella larvae infected with C. albicans, where atorvastatin administration improved survival rates. [] These findings point to potential alternative applications of atorvastatin beyond its lipid-lowering effects.

Q10: How does atorvastatin impact cognitive function in animal models?

A11: Research on rats with diazepam-induced amnesia showed that both atorvastatin and rosuvastatin improved cognitive function and long-term memory. [] These findings, while preliminary, warrant further investigation into the potential neuroprotective effects of statins.

Q11: Does atorvastatin interact with direct oral factor Xa inhibitors (xabans) in patients with atrial fibrillation?

A12: A study investigating the potential interaction between atorvastatin and xabans (rivaroxaban or apixaban) in patients with atrial fibrillation found no significant impact of atorvastatin on trough or peak anti-Xa activity. [] These findings suggest that co-administration of atorvastatin with these specific xabans may not lead to clinically significant pharmacokinetic interactions.

Q12: What is the safety profile of high-intensity atorvastatin in the veteran population?

A13: A retrospective cohort study comparing high-intensity atorvastatin to rosuvastatin in veterans found a higher incidence of adverse drug reactions (ADRs) in the atorvastatin group, particularly abnormal liver transaminases and statin-associated muscle symptoms. [] This study highlights the importance of careful patient selection and monitoring when using high-intensity statin therapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.